(S)-(+)-JWH 018 N-(4-hydroxypentyl) Metabolit

Übersicht

Beschreibung

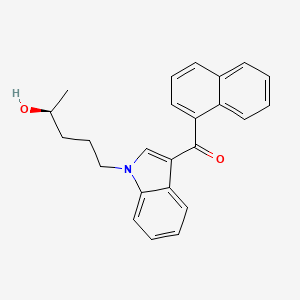

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: 4-Hydroxypentyl analog , is a major urinary metabolite of JWH-018 Spice . This compound belongs to the class of synthetic cannabinoids, which mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) found in cannabis.

Wissenschaftliche Forschungsanwendungen

(S)-(+)-JWH 018 N-(4-Hydroxypentyl)-Metabolit: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Forensik und Toxikologie: Es dient als wertvoller Marker für den Nachweis von JWH-018-Konsum in biologischen Proben (z. B. Urin).

5. Wirkmechanismus

Der genaue Mechanismus, durch den dieser Metabolit seine Wirkungen entfaltet, ist noch Gegenstand der Forschung. Es interagiert wahrscheinlich mit dem Endocannabinoidsystem, insbesondere mit Cannabinoid-Rezeptoren (CB₁ und CB₂), was zu psychoaktiven und physiologischen Reaktionen führt.

Vorbereitungsmethoden

The synthetic route for (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite involves the following steps:

Hydroxylation: The parent compound undergoes hydroxylation at the pentyl side chain, resulting in the formation of the 4-hydroxypentyl analog.

Metabolism: In vivo, JWH-018 is metabolized by the liver, leading to the production of this metabolite. The exact enzymatic pathways involved are still an area of ongoing research.

Analyse Chemischer Reaktionen

Arten von Reaktionen::

Hydroxylierung: Die Schlüsselreaktion beinhaltet die Addition einer Hydroxylgruppe (-OH) an die Pentylseitenkette von JWH-018.

Oxidation: Der Hydroxylierungsprozess beinhaltet typischerweise Oxidationsreaktionen, die durch Leberenzyme vermittelt werden.

Hydroxylierung: Enzyme wie Cytochrom P450 (CYP450) spielen eine entscheidende Rolle im Hydroxylierungsprozess.

Oxidation: Sauerstoff (O₂) und NADPH (Cofaktor) sind am Oxidationsschritt beteiligt.

Hauptprodukte:: Das Hauptprodukt der Hydroxylierung ist das 4-Hydroxypentyl-Analogon , das im Urin ausgeschieden wird.

Wirkmechanismus

The exact mechanism by which this metabolite exerts its effects remains an active area of investigation. it likely interacts with the endocannabinoid system, specifically cannabinoid receptors (CB₁ and CB₂), leading to psychoactive and physiological responses.

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-JWH 018 N-(4-Hydroxypentyl)-Metabolit: ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig. Andere ähnliche Verbindungen umfassen:

- JWH-018 (Ausgangssubstanz)

- Andere synthetische Cannabinoide, die in Kräutermischungen vorkommen

Biologische Aktivität

The compound [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to in research contexts as a synthetic cannabinoid, possesses a complex structure that suggests potential biological activities, particularly in relation to the endocannabinoid system (ECS). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is with a molecular weight of 357.40 g/mol. The structure features an indole moiety linked to a naphthalene ring, which is characteristic of many synthetic cannabinoids.

Research indicates that this compound interacts primarily with the cannabinoid receptors CB1 and CB2, influencing various physiological processes. Its binding affinity has been compared to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies suggest that it may act as a partial agonist at these receptors, leading to effects such as analgesia, anti-inflammatory responses, and potential psychoactive properties.

1. Cannabinoid Receptor Interaction

The compound has shown significant binding affinity for CB1 receptors, which are predominantly located in the brain and are involved in regulating mood, memory, and pain sensation. A study reported that synthetic cannabinoids often exhibit higher CB1 binding affinity than THC itself . This suggests that [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone could potentially elicit stronger psychoactive effects.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by interacting with the ECS. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines . This property may have therapeutic implications for conditions characterized by chronic inflammation.

3. Analgesic Properties

Preclinical models have indicated that compounds similar to [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone can provide analgesic effects comparable to traditional pain relievers. The analgesic activity is believed to be mediated through the activation of CB1 receptors in pain pathways .

Case Studies

Several case studies have explored the effects of synthetic cannabinoids on human health:

- Case Study 1 : A clinical report highlighted instances of acute toxicity associated with synthetic cannabinoids, including those structurally related to [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone. Patients exhibited symptoms such as tachycardia, hypertension, and altered mental status after consumption .

- Case Study 2 : Another study examined patients presenting with severe anxiety and paranoia following the use of synthetic cannabinoids. The findings emphasized the need for further research into the safety profiles of such compounds .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017694 | |

| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454924-73-2 | |

| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.